Cas no 891867-74-6 (N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)

N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide
- VU0626509-1
- N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- F3407-2406
- AKOS001912325
- 891867-74-6
- N-(4-bromophenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
-
- Inchi: 1S/C19H16BrN3O4/c1-27-16-4-2-3-15(11-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-7-5-13(20)6-8-14/h2-11H,12H2,1H3,(H,21,24)
- InChI Key: LJZRFWXQPTZAJH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC(CN1C=CN(C(C1=O)=O)C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 429.03242g/mol
- Monoisotopic Mass: 429.03242g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79Ų
N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2406-2μmol |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-2mg |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-1mg |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-3mg |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-4mg |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-5μmol |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2406-5mg |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
891867-74-6 | 5mg |
$69.0 | 2023-09-10 |
N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide Related Literature
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide
Comprehensive Analysis of N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide (CAS 891867-74-6)
The compound N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide (CAS 891867-74-6) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydropyrazine core and bromophenyl and methoxyphenyl substituents, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of neurodegenerative diseases and metabolic disorders.
In recent years, the demand for novel heterocyclic compounds like N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide has surged due to their versatility in medicinal chemistry. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups in its structure enhances its reactivity and binding affinity, making it a promising candidate for further study. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with high specificity and minimal side effects.
The synthesis of N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide involves multi-step organic reactions, including amide coupling and cyclization processes. Its CAS number 891867-74-6 serves as a unique identifier in chemical databases, facilitating global collaboration among scientists. Given the growing interest in AI-driven drug discovery, this compound has been featured in computational studies predicting its pharmacokinetic properties and potential bioactivity.
From an industrial perspective, N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide represents a valuable intermediate for developing more complex molecules. Its dioxopyrazine moiety is particularly noteworthy, as similar structures have shown efficacy in modulating protein-protein interactions. This is highly relevant to contemporary research on protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras), a hot topic in 2023's pharmaceutical landscape.
Quality control and characterization of CAS 891867-74-6 typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are crucial for reproducible research outcomes. The scientific community's focus on research reproducibility and data integrity has made such rigorous characterization protocols increasingly important.
Environmental and safety considerations for handling N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide follow standard laboratory practices for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during manipulation, reflecting the broader industry shift toward green chemistry principles and workplace safety.
The patent landscape surrounding CAS 891867-74-6 reveals growing intellectual property interest, particularly in applications related to kinase inhibition and inflammatory pathways. This correlates with the increasing prevalence of chronic inflammatory conditions worldwide and the corresponding demand for novel therapeutic approaches. The compound's structure-activity relationship (SAR) is currently being explored to optimize its pharmacological profile.
In the context of drug delivery systems, the physicochemical properties of N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide make it suitable for various formulation strategies. Its moderate lipophilicity (predicted by computational chemistry tools) suggests potential for both oral and parenteral administration routes, addressing current challenges in bioavailability enhancement.
Future research directions for CAS 891867-74-6 may include exploration of its metabolic stability and toxicity profile through in vitro and in vivo studies. These investigations are particularly timely given the pharmaceutical industry's emphasis on fail-early strategies to reduce late-stage drug development attrition. The compound's structural features position it well for potential lead optimization programs.
As the scientific community continues to investigate N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide, its role in addressing unmet medical needs becomes increasingly apparent. The convergence of medicinal chemistry, computational biology, and high-throughput screening technologies promises to unlock its full potential in the coming years, contributing to the next generation of therapeutic agents.
891867-74-6 (N-(4-bromophenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide) Related Products
- 2229084-17-5(3,3-difluoro-1-(quinolin-2-yl)cyclobutylmethanamine)
- 40307-11-7(1-Ethyl-4-ethynylbenzene)
- 2229110-87-4(1-(2-fluoro-4-nitrophenyl)-N-methylcyclopropan-1-amine)
- 25560-10-5(N-(2-methylpropyl)pyridin-3-amine)
- 1261027-42-2((2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide)
- 2228202-20-6(O-{1-(1-phenylethyl)cyclopropylmethyl}hydroxylamine)
- 2361725-26-8(N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide)
- 1256813-33-8(6-Bromofuro[2,3-b]pyridine)
- 2229004-52-6(5-(2-bromo-4-fluorophenyl)-1,3-oxazolidin-2-one)
- 2228206-51-5(methyl 3-(1-ethyl-1H-pyrazol-3-yl)-3-oxopropanoate)




